molecular formula C17H16O2S B13088077 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13088077
M. Wt: 284.4 g/mol
InChI Key: MGIFIDMSIBEQKM-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is a sulfur-containing aromatic aldehyde with a molecular structure featuring a thiobenzaldehyde core (C₆H₅S–CHO) linked to a 3-(3-methoxyphenyl)propanoyl moiety. This compound is of interest due to its unique combination of functional groups:

  • Thiobenzaldehyde group: Enhances electrophilic reactivity, enabling nucleophilic additions or condensations.
  • 3-Methoxyphenyl group: Introduces electron-donating effects, influencing solubility and aromatic interactions.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-4-2-3-13(11-16)7-10-17(18)15-8-5-14(12-20)6-9-15/h2-6,8-9,11-12H,7,10H2,1H3

InChI Key

MGIFIDMSIBEQKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(3-Methoxyphenyl)propanoic acid and thiobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde with Letermovir, a cytomegalovirus inhibitor containing a 3-methoxyphenyl group, and hypothetical analogs (derived from structural trends):

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde C₁₇H₁₅O₂S 283.37 Thiobenzaldehyde, propanoyl, methoxyphenyl Likely low (hydrophobic S, aromatic rings)
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 Piperazine, trifluoromethyl, quinazoline, methoxyphenyl Very slightly soluble in water
Hypothetical Analog A (e.g., thiobenzaldehyde derivatives) C₁₄H₁₂O₂S 252.31 Thiobenzaldehyde, methoxy, acetyl Moderate (polar acetyl group)

Key Observations :

  • Size and Complexity : Letermovir is significantly larger (MW 572.55 vs. 283.37), with fluorine and nitrogen-rich groups enabling targeted antiviral activity .
  • Solubility : The thiobenzaldehyde group in the target compound likely reduces water solubility compared to Letermovir’s polar trifluoromethyl and carboxylic acid groups.
  • Reactivity: The aldehyde group in 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde offers nucleophilic reactivity absent in Letermovir’s quinazoline scaffold.

Physicochemical and Pharmacokinetic Trends

  • LogP and Lipophilicity : The target compound’s logP (estimated ~3.5) suggests higher lipophilicity than Letermovir (logP ~4.5–5.0 due to trifluoromethyl groups) . This may limit bioavailability but enhance membrane permeability.
  • Metabolic Stability : The thiobenzaldehyde group could undergo glutathione conjugation or oxidation, contrasting with Letermovir’s piperazine metabolism via CYP3A4 .

Biological Activity

4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C17H16O2S
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

Synthesis

The synthesis of 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a propanoyl derivative of 3-methoxyphenyl. The process can be optimized through various catalytic methods to enhance yield and purity.

Antimicrobial Properties

Research has indicated that 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exhibits notable antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, specifically by activating caspase pathways.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

The mechanism by which 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : It has been suggested that it interacts with certain receptors that modulate cellular signaling pathways related to apoptosis and inflammation.

Comparative Analysis

When compared to structurally similar compounds, 4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde exhibits unique biological activities attributed to its specific molecular structure.

Compound Antimicrobial Activity Anticancer Activity (IC50)
4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehydeSignificant25 µM
4-MethoxybenzaldehydeModerate>50 µM
ThiobenzaldehydeLowNot evaluated

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